molecular formula C31H33NO11 B069913 2-Pyrrolino-dox CAS No. 175795-76-3

2-Pyrrolino-dox

Cat. No. B069913
M. Wt: 595.6 g/mol
InChI Key: NOPNWHSMQOXAEI-PUCKCBAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolino-dox, also known as PDX, is a synthetic compound that has been developed for its potential applications in cancer treatment. This molecule is a derivative of doxorubicin, a well-known chemotherapy drug that is used to treat a variety of cancers. The development of PDX was aimed at improving the efficacy and reducing the toxicity of doxorubicin, which is known to cause severe side effects in patients.

Mechanism Of Action

The mechanism of action of 2-Pyrrolino-dox is similar to that of doxorubicin. 2-Pyrrolino-dox intercalates into the DNA of cancer cells, causing DNA damage and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. 2-Pyrrolino-dox also generates reactive oxygen species (ROS), which further contribute to its cytotoxicity against cancer cells.

Biochemical And Physiological Effects

2-Pyrrolino-dox has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-Pyrrolino-dox has been shown to induce cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. 2-Pyrrolino-dox has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Pyrrolino-dox is its improved solubility and stability compared to doxorubicin. This makes it easier to handle and administer in laboratory experiments. 2-Pyrrolino-dox also has a lower toxicity profile than doxorubicin, which reduces the risk of adverse effects in laboratory animals. However, 2-Pyrrolino-dox is still a relatively new compound, and its efficacy and safety profile in humans are not well established.

Future Directions

There are several future directions for research on 2-Pyrrolino-dox. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-Pyrrolino-dox. Another area of research is the development of novel drug delivery systems for 2-Pyrrolino-dox, such as nanoparticles and liposomes, which can improve its bioavailability and target specificity. Additionally, further studies are needed to evaluate the efficacy and safety of 2-Pyrrolino-dox in clinical trials, as well as its potential applications in combination with other chemotherapy drugs or immunotherapies.

Synthesis Methods

The synthesis of 2-Pyrrolino-dox involves the modification of the doxorubicin molecule by adding a pyrrolidine ring to its structure. This modification results in a compound that has improved solubility and stability compared to doxorubicin. The synthesis of 2-Pyrrolino-dox can be achieved through a variety of methods, including chemical modification and enzymatic transformation.

Scientific Research Applications

2-Pyrrolino-dox has been extensively studied for its potential applications in cancer treatment. In vitro and in vivo studies have shown that 2-Pyrrolino-dox has a higher cytotoxicity against cancer cells than doxorubicin. 2-Pyrrolino-dox has also been shown to be effective against multidrug-resistant cancer cells, which are resistant to many chemotherapy drugs. Furthermore, 2-Pyrrolino-dox has been shown to have a lower toxicity profile than doxorubicin, which makes it a promising candidate for cancer treatment.

properties

CAS RN

175795-76-3

Product Name

2-Pyrrolino-dox

Molecular Formula

C31H33NO11

Molecular Weight

595.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1

InChI Key

NOPNWHSMQOXAEI-PUCKCBAPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

synonyms

2-pyrrolino-DOX
2-pyrrolinodoxorubicin
3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate
AN 201
AN 204
AN-201
AN-204

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.